2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol
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Overview
Description
3-Iodo-alpha-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-alpha-(trifluoromethyl)benzyl alcohol typically involves the iodination of a precursor compound containing a trifluoromethyl group. One common method is the iodination of 3-(trifluoromethyl)benzyl alcohol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 3-Iodo-alpha-(trifluoromethyl)benzyl alcohol often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-alpha-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions
Major Products
Oxidation: Formation of 3-Iodo-alpha-(trifluoromethyl)benzaldehyde or 3-Iodo-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives
Scientific Research Applications
3-Iodo-alpha-(trifluoromethyl)benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the benzyl alcohol moiety.
3-Iodo-alpha-(trifluoromethyl)benzaldehyde: An oxidized form of the compound.
3-Iodo-alpha-(trifluoromethyl)benzoic acid: Another oxidized derivative.
Uniqueness
3-Iodo-alpha-(trifluoromethyl)benzyl alcohol is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F3IO |
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Molecular Weight |
302.03 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,13H |
InChI Key |
NGUOCPAGZBJERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C(F)(F)F)O |
Origin of Product |
United States |
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